Topo IIα Enzymatic Inhibition Potency: ~200-Fold Higher Than Etoposide (VP16) in a DNA Relaxation Assay
In a cell-free DNA relaxation assay using supercoiled pBR322 plasmid as substrate and purified topo IIα, Compound 6h inhibited topo IIα-mediated DNA relaxation by 70.78% at a concentration of 0.5 μM. By contrast, etoposide (VP16) required a 200-fold higher concentration (100 μM) to achieve a comparable inhibition of 68.56% [1]. This directly demonstrates that 6h is roughly two orders of magnitude more potent than VP16 at the enzymatic level.
| Evidence Dimension | Topo IIα enzymatic inhibition (DNA relaxation assay) |
|---|---|
| Target Compound Data | 70.78% inhibition at 0.5 μM |
| Comparator Or Baseline | Etoposide (VP16): 68.56% inhibition at 100 μM |
| Quantified Difference | ~200-fold lower concentration required for equivalent inhibition |
| Conditions | Cell-free assay; supercoiled pBR322 plasmid substrate; purified topo IIα; agarose gel electrophoresis detection |
Why This Matters
A ~200-fold potency advantage at the primary target level directly translates to lower required doses in cellular and in vivo models, reducing the probability of dose-limiting off-target toxicities.
- [1] Li ZY, Song YL, Xu GS, Li X. A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity. Cells. 2021;10(11):3138. doi:10.3390/cells10113138. View Source
